Neochebulagic acid

描述

新没食子酸是一种苯并吡喃类单宁,存在于多种植物中,包括余甘子(印度醋栗)。它因其潜在的健康益处和生物活性而受到关注。

属性

分子式 |

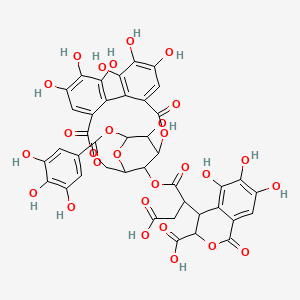

C41H32O28 |

|---|---|

分子量 |

972.7 g/mol |

IUPAC 名称 |

4-[3-carboxy-1-[[6,7,8,11,12,13,22-heptahydroxy-3,16-dioxo-21-(3,4,5-trihydroxybenzoyl)oxy-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-23-yl]oxy]-1-oxopropan-2-yl]-5,6,7-trihydroxy-1-oxo-3,4-dihydroisochromene-3-carboxylic acid |

InChI |

InChI=1S/C41H32O28/c42-13-1-8(2-14(43)24(13)49)36(59)69-41-31(56)34-32(66-40(63)12(6-19(47)48)23-22-11(5-17(46)27(52)30(22)55)38(61)67-33(23)35(57)58)18(65-41)7-64-37(60)9-3-15(44)25(50)28(53)20(9)21-10(39(62)68-34)4-16(45)26(51)29(21)54/h1-5,12,18,23,31-34,41-46,49-56H,6-7H2,(H,47,48)(H,57,58) |

InChI 键 |

MEUUWCKGFAIYFH-UHFFFAOYSA-N |

规范 SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)OC(=O)C(CC(=O)O)C6C(OC(=O)C7=CC(=C(C(=C67)O)O)O)C(=O)O |

产品来源 |

United States |

准备方法

- 新没食子酸是从余甘子(也称为余甘子或印度醋栗)中分离出来的。

- 虽然天然来源仍然是获得新没食子酸的主要途径,但合成方法也在探索中。

- 具体的合成路线和反应条件尚未得到广泛的文献记录。

- 由于新没食子酸的商业需求有限,其工业规模生产方法尚未成熟。

化学反应分析

新没食子酸会发生各种反应:

氧化: 它可以在特定条件下被氧化。

还原: 还原反应可能会产生具有改变的性质的衍生物。

取代: 新没食子酸可以发生取代反应。

常见试剂: 谷胱甘肽、酶和其他生物相关分子。

主要产物: 确切的产物取决于反应条件和底物。

科学研究应用

新没食子酸具有多种应用:

医药: 它具有免疫抑制特性,肝保护作用,并抑制α-葡萄糖苷酶,这是糖尿病研究中的相关酶.

抗菌活性: 对金黄色葡萄球菌和白色念珠菌有效.

抗氧化特性: 可能有助于细胞保护.

作用机制

- 新没食子酸的作用涉及分子靶点和途径,但详细的机制仍是正在进行的研究领域。

相似化合物的比较

- 新没食子酸的独特性在于其特定的结构和生物活性。

- 类似的化合物包括没食子酸(来自诃子)和诃子酸(来自榄仁树) .

生物活性

Neochebulagic acid is a hydrolyzable tannin derived from the fruit of Terminalia chebula, a plant renowned for its medicinal properties in traditional medicine systems such as Ayurveda and Tibetan medicine. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, and potential therapeutic effects based on recent research findings.

Chemical Structure and Properties

This compound is structurally related to other ellagitannins and is characterized by its complex polyphenolic structure. It is formed through the hydrolysis of chebulagic acid and exhibits significant antioxidant properties due to the presence of multiple hydroxyl groups that can donate electrons to free radicals.

Antioxidant Activity

Mechanisms of Action

This compound demonstrates potent antioxidant activity, which is crucial in protecting cells from oxidative stress. The compound's ability to scavenge free radicals and chelate metal ions contributes to its protective effects against oxidative damage. Studies have shown that this compound can inhibit lipid peroxidation and reduce reactive oxygen species (ROS) levels in biological systems.

Research Findings

- DPPH Radical Scavenging : this compound exhibited a concentration-dependent scavenging effect on DPPH radicals, indicating its potential as a natural antioxidant.

- Cellular Protection : In vitro studies indicated that this compound could protect human cells from oxidative damage induced by hydrogen peroxide, enhancing cell viability and reducing apoptosis rates.

Anti-Inflammatory Effects

This compound has been studied for its anti-inflammatory properties, which may be beneficial in managing chronic inflammatory conditions.

Mechanisms of Action

The compound modulates various signaling pathways involved in inflammation, including the inhibition of nuclear factor kappa B (NF-κB) activation, which plays a critical role in the expression of pro-inflammatory cytokines.

Case Studies

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing natural preservatives or therapeutic agents.

Research Findings

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of common bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Fungal Activity : The compound also exhibits antifungal activity against species like Candida albicans, highlighting its broad-spectrum antimicrobial potential.

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | DPPH scavenging, protects against oxidative stress |

| Anti-inflammatory | Inhibits NF-κB activation | Reduces TNF-α and IL-6 levels in animal models |

| Antimicrobial | Inhibits bacterial and fungal growth | Effective against E. coli and C. albicans |

常见问题

Q. What analytical techniques are most reliable for identifying neochebulagic acid in complex plant extracts?

- Methodology : Use ultra-high-performance liquid chromatography coupled with ion mobility-quadrupole time-of-flight mass spectrometry (UHPLC/IM-QTOF-MS) to separate and identify this compound based on retention time, observed mass (Da), and collision cross-section (CCS) values. Validate findings by comparing measured CCS values (±1–3% error) against predicted values and MS/MS fragmentation patterns .

- Key Considerations : Ensure reproducibility by standardizing solvent systems, column types, and ionization parameters. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can this compound be isolated from Terminalia chebula with minimal degradation?

- Methodology : Employ a multi-step solvent extraction (e.g., ethanol/water gradients) followed by preparative HPLC. Monitor degradation using stability studies under varying pH and temperature conditions. Purify fractions via centrifugal partition chromatography (CPC) to minimize oxidative decomposition .

- Challenges : Optimize extraction time and solvent polarity to balance yield and compound integrity. Use antioxidants like ascorbic acid in extraction buffers to prevent phenolic oxidation .

Q. What structural features of this compound contribute to its antioxidant activity?

- Methodology : Perform density functional theory (DFT) calculations to map electron-donating groups (e.g., galloyl moieties) and hydrogen-bonding sites. Validate experimentally via radical scavenging assays (DPPH, ABTS) and correlation with redox potentials measured by cyclic voltammetry .

- Data Interpretation : Compare activity trends with structurally related compounds (e.g., chebulagic acid) to isolate critical functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodology : Use cell-based models (e.g., HepG2 for hepatoprotection, RAW 264.7 for anti-inflammatory activity) with dose-response curves (IC₅₀ determination). Include positive controls (e.g., quercetin for antioxidants) and assess cytotoxicity via MTT assays .

- Pitfalls : Account for solubility issues by using dimethyl sulfoxide (DMSO) carriers at concentrations <0.1% to avoid solvent toxicity .

Advanced Research Questions

Q. How do mechanistic studies resolve conflicting data on this compound’s pro-oxidant vs. antioxidant effects?

- Methodology : Conduct redox-cycling assays (e.g., xanthine oxidase inhibition) under controlled oxygen tension. Use electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS) generation in different cellular compartments .

- Contradiction Analysis : Compare results across cell types (e.g., cancer vs. normal cells) and contextualize with intracellular glutathione levels .

Q. What strategies address variability in this compound quantification across laboratories?

- Methodology : Implement a harmonized protocol using certified reference materials (CRMs) and inter-laboratory validation via ring trials. Standardize calibration curves and internal standards (e.g., deuterated analogs) to reduce matrix effects .

- Statistical Approach : Apply multivariate analysis (PCA) to identify sources of variability (e.g., extraction methods, instrument calibration) .

Q. How can synthetic routes for this compound be optimized to improve scalability?

- Methodology : Develop a semi-synthetic approach using chebulagic acid as a precursor. Optimize esterification conditions (e.g., carbodiimide coupling) and monitor regioselectivity via LC-MS/MS. Use green chemistry principles (e.g., microwave-assisted synthesis) to reduce reaction times .

- Quality Control : Characterize intermediates via high-resolution MS and chiral chromatography to ensure stereochemical fidelity .

Q. What computational models predict this compound’s interactions with biological targets?

- Methodology : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to study binding affinities with enzymes like COX-2 or NF-κB. Validate predictions with surface plasmon resonance (SPR) binding assays .

- Limitations : Address force field inaccuracies for phenolic compounds by refining partial charge assignments using quantum mechanics .

Q. How does this compound’s bioavailability impact its therapeutic potential?

- Methodology : Perform pharmacokinetic studies in rodent models using LC-MS/MS to measure plasma concentrations. Assess first-pass metabolism via liver microsome assays and identify major metabolites .

- Formulation Strategies : Test nano-encapsulation (e.g., liposomes) to enhance solubility and intestinal absorption .

Q. What multi-omics approaches elucidate this compound’s systemic effects?

- Methodology : Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (UHPLC-Q-Exactive HF-X) data from treated cell lines. Use pathway enrichment analysis (KEGG, Reactome) to identify modulated networks .

- Data Integration : Apply machine learning (e.g., random forest) to prioritize high-confidence targets and reduce false-discovery rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。